molecular formula C18H16F3N7 B2939836 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380080-94-2

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2939836
CAS No.: 2380080-94-2
M. Wt: 387.37
InChI Key: KURMUTBWZDFMIK-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various biological processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.

Mechanism of Action

The mechanism of action of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of the protein kinase CK1δ. CK1δ is a key regulator of various biological processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. By inhibiting CK1δ, the compound can modulate these processes, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological process being targeted. For example, inhibition of CK1δ can lead to the stabilization of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. Inhibition of CK1δ can also modulate circadian rhythm regulation, leading to potential therapeutic benefits in sleep disorders and other circadian rhythm-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is its high selectivity for CK1δ, which minimizes off-target effects. The compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of the compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of the compound in different biological processes.

Synthesis Methods

The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves several steps. The first step is the preparation of 6-chloropyridazine, which is then reacted with 3-aminopyridine to form 6-(3-pyridinyl)pyridazine. The resulting compound is then treated with 1-(2,2,2-trifluoroethyl)piperazine to obtain the final product.

Scientific Research Applications

2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies as an anticancer agent, particularly in breast cancer, prostate cancer, and acute myeloid leukemia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance sleep in animal models of sleep disorders.

Properties

IUPAC Name

2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7/c19-18(20,21)15-5-7-23-17(24-15)28-10-8-27(9-11-28)16-4-3-14(25-26-16)13-2-1-6-22-12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURMUTBWZDFMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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